molecular formula C25H27N3O3 B2916848 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide CAS No. 903325-74-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2916848
CAS No.: 903325-74-6
M. Wt: 417.509
InChI Key: QHTVWWRZYBKTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSIS OR THERAPEUTIC USE. N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a synthetic organic compound featuring a complex molecular architecture designed for advanced chemical and pharmacological research. Its structure integrates a 3,4-dihydroisoquinoline core, a furan heterocycle, and a phenethyl group, all connected through an oxalamide linker. This specific arrangement contributes to the molecule's three-dimensional conformation and potential for diverse intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for binding with biological targets. While the specific biological profile of this compound is under investigation, its core scaffold is recognized for significant research value. The 3,4-dihydroisoquinolin-1(2H)-one fragment, a close structural relative, is a privileged scaffold in medicinal chemistry, prevalent in numerous compounds with documented biological activities . Research on analogous structures has demonstrated promising potential in agrochemical research, particularly as antioomycete agents against plant pathogens like Pythium recalcitrans . Furthermore, derivatives based on the dihydroisoquinoline structure have been explored as potent and selective positive allosteric modulators for receptors such as the human dopamine D1 receptor, highlighting the utility of this chemotype in neuroscientific and therapeutic discovery programs . The oxalamide functional group serves as a versatile and rigid bridge, constraining the molecular geometry and influencing the compound's physicochemical properties, which can be crucial for optimizing bioavailability and target engagement. Researchers can leverage this compound as a key intermediate in multicomponent reactions or as a building block for the synthesis of more complex chemical libraries aimed at screening for new bioactive molecules . This product is supplied to support these innovative discovery efforts in chemical biology and drug discovery.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-24(26-14-12-19-7-2-1-3-8-19)25(30)27-17-22(23-11-6-16-31-23)28-15-13-20-9-4-5-10-21(20)18-28/h1-11,16,22H,12-15,17-18H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTVWWRZYBKTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Initial Building Blocks: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and furan-2-yl-ethanol.

  • Formation of the Intermediate: : An alkylation reaction between 3,4-dihydroisoquinoline and furan-2-yl-ethanol produces the intermediate compound.

  • Oxalamide Formation: : The intermediate undergoes acylation with oxalyl chloride followed by a substitution reaction with phenethylamine to form N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.

Industrial Production Methods: In an industrial setting, this synthesis can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions such as temperature and pressure. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:
  • Oxidation: : The compound can undergo oxidation at the isoquinoline ring to form quinoline derivatives.

  • Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into a diamine derivative.

  • Substitution: : The furan ring is prone to electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions:
  • Oxidation Reagents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution Reagents: : Halogens, alkyl halides, and nitronium ions under acidic conditions.

Major Products Formed:
  • Quinoline derivatives via oxidation.

  • Diamine derivatives through reduction.

  • Halogenated furans from substitution reactions.

Scientific Research Applications

Chemistry:
  • As a ligand in coordination chemistry to form metal complexes.

  • Used in organic synthesis as an intermediate for synthesizing other complex molecules.

Biology:
  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its antimicrobial properties against various bacterial strains.

Medicine:
  • Explored for its potential use as a therapeutic agent in neurodegenerative diseases due to its interaction with specific molecular targets in the nervous system.

Industry:
  • Applied in the development of novel materials with unique properties for electronic and photonic applications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to various biological effects.

Molecular Targets and Pathways Involved:
  • Enzymes: : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular processes.

  • Receptors: : It can bind to neurotransmitter receptors, affecting signal transduction in the nervous system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound belongs to a family of oxalamide derivatives with modifications at the N1 and N2 positions. Below is a comparative analysis with key analogs:

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(3,4-dihydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl Phenethyl C23H24N3O3 ~393.5 Combines dihydroisoquinoline (rigid scaffold) with phenethyl (lipophilic tail).
N1-(2-(3,4-dihydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide Same as target 3-Fluorophenyl C23H22FN3O3 407.4 Fluorine atom enhances electronegativity; may improve receptor binding.
N1-(2-(3,4-dihydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide Same as target Propyl C20H25N3O3 355.4 Shorter alkyl chain reduces steric hindrance; potential for higher solubility.
Benzyl 2-(1-(benzylcarbamoyl)-3,4-dihydroisoquinolin-2-yl)-2-oxoethylcarbamate Benzylcarbamoyl-ethyl Benzyloxycarbonyl C27H27N3O4 457.5 Carbamate groups increase polarity; synthesized in 78% yield.
3-(3,4-dihydroisoquinolin-2-yl)-N-(7-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-1,3-benzoxazol-5-yl)propanamide Propanamide linker Benzoxazolyl C30H27N3O4 493.5 Benzoxazole core introduces aromaticity; lower synthetic yield (22%).
Key Observations:
  • The 3-fluorophenyl variant () may exhibit stronger hydrogen-bonding interactions due to fluorine’s electronegativity, which could enhance affinity for targets like adenosine receptors .
  • Synthetic Accessibility :
    • Carbamate derivatives () show higher yields (78%) compared to benzoxazole-containing analogs (22%, ), suggesting steric or electronic challenges in complex heterocycle synthesis .

Functional and Pharmacological Implications

  • Dihydroisoquinoline Core: This scaffold is prevalent in compounds targeting neurological receptors (e.g., A2A adenosine receptors in ). The rigidity of the dihydroisoquinoline ring may stabilize bioactive conformations .
  • Furan vs. Other Heterocycles : The furan-2-yl group in the target compound offers moderate electron-richness, contrasting with thiophene () or indole () analogs. This difference could influence π-π stacking interactions in receptor binding .
  • Oxalamide Linker : The oxalamide moiety provides hydrogen-bonding sites, critical for interactions with enzymatic or receptor active sites. Modifications here (e.g., fluorophenyl in ) can fine-tune selectivity .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique molecular structure that includes a dihydroisoquinoline moiety, a furan ring, and various aromatic groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is C23H22N4O5C_{23}H_{22}N_4O_5, with a molecular weight of approximately 434.45 g/mol. The intricate structure allows for multiple interactions with biological targets, which may enhance its pharmacological properties.

Key Structural Features

FeatureDescription
Dihydroisoquinoline Core structure linked to various activities
Furan Ring Potential for hydrogen bonding and π-π interactions
Aromatic Groups Enhance binding affinity and specificity

The biological activity of this compound likely involves interactions with specific enzymes or receptors. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the furan ring could facilitate key hydrogen bonding interactions. The presence of phenethyl and other aromatic substituents may further modulate the compound's binding characteristics.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, compounds derived from furan derivatives have shown promise as inhibitors for various enzymes involved in inflammatory pathways:

  • Inhibition of PI3Kgamma : A study highlighted the effectiveness of furan-based compounds as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma), which plays a crucial role in inflammatory responses .

In Vivo Studies

While specific in vivo studies on this compound remain limited, related compounds have demonstrated efficacy in animal models. For example, selective PI3Kgamma inhibitors led to reduced leukocyte recruitment in mouse models of acute inflammation .

Case Studies

  • Furan Derivatives as Drug Candidates :
    • A series of furan-based thiazolidinediones were studied for their ability to inhibit PI3Kgamma, demonstrating a clear link between structural features and biological activity. These findings underscore the potential of furan-containing compounds in drug development .
  • SARS-CoV-2 Inhibitors :
    • Research into furan derivatives has also identified potential inhibitors for viral proteases, suggesting that modifications in the structure can lead to significant antiviral activity . The insights gained from these studies could inform the development of this compound as an antiviral agent.

Q & A

Q. Example DoE Table :

RunTemp (°C)Catalyst (mol%)SolventYield (%)
1405DMF32
28015THF48

Advanced: What strategies address stereochemical uncertainties in synthesis?

Answer:

  • Chiral chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/ethanol to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed (TD-DFT) spectra.
  • Crystallography : Obtain single-crystal X-ray structures to resolve ambiguous NOE (nuclear Overhauser effect) data .

Basic: How to assess compound stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze via HPLC for degradation products.
  • Light/heat stability : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines).
  • Oxidative stress : Add H₂O₂ (0.3%) and monitor oxidation of dihydroisoquinoline using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.